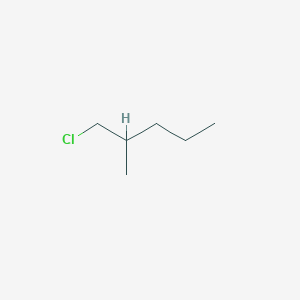

1-Chloro-2-methylpentane

Description

The exact mass of the compound 1-Chloro-2-methylpentane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Chloro-2-methylpentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2-methylpentane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl/c1-3-4-6(2)5-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBTUZZYJLBZQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20335907 | |

| Record name | 1-Chloro-2-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14753-05-0, 128399-28-0 | |

| Record name | 1-Chloro-2-methylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014753050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2-methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Chloro-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-methylpentane is a halogenated alkane with the chemical formula C₆H₁₃Cl. As a primary alkyl chloride, its reactivity is of significant interest in organic synthesis, serving as a precursor for the introduction of the 2-methylpentyl group into various molecular scaffolds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characteristic reactions, and an analysis of its spectroscopic signatures. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug development in the effective utilization of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of 1-chloro-2-methylpentane are summarized in the tables below. These values are a combination of experimentally determined and computationally predicted data.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₃Cl | --INVALID-LINK-- |

| Molecular Weight | 120.62 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid (expected) | General knowledge |

| Boiling Point | 128 °C | Stenutz |

| Density | 0.875 g/cm³ (predicted) | --INVALID-LINK-- |

| Solubility in Water | 133.2 mg/L at 25 °C (estimated) | --INVALID-LINK-- |

| Flash Point | 25 °C (77 °F) | --INVALID-LINK-- |

| Refractive Index | 1.427 (predicted) | --INVALID-LINK-- |

Table 2: Spectroscopic Data (Predicted and Analogous Compounds)

| Spectrum | Key Features |

| ¹H NMR | Signals expected for CH₃, CH₂, and CH groups. The CH₂Cl protons would be the most downfield. |

| ¹³C NMR | Six distinct signals corresponding to the six carbon atoms. The carbon bonded to chlorine will be the most downfield. |

| FT-IR | Characteristic C-H stretching and bending vibrations. A prominent C-Cl stretching band is expected in the range of 600-800 cm⁻¹. |

| Mass Spec | Molecular ion peak (M+) and M+2 peak in a ~3:1 ratio, characteristic of a monochlorinated compound. Fragmentation will likely involve the loss of the chlorine atom and alkyl fragments. |

Experimental Protocols

Synthesis of 1-Chloro-2-methylpentane from 2-Methyl-1-pentanol

This protocol describes a common method for the preparation of primary alkyl chlorides from primary alcohols using thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism.

Materials:

-

2-Methyl-1-pentanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Add 2-methyl-1-pentanol to the flask, dissolved in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride from the dropping funnel to the stirred solution. An equimolar amount of pyridine can be added to neutralize the HCl generated.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently reflux the mixture for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and slowly pour it over crushed ice to quench the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel and wash with cold water, followed by a saturated sodium bicarbonate solution to remove any remaining acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and purify the crude 1-chloro-2-methylpentane by distillation.

Caption: A workflow diagram for the synthesis of 1-chloro-2-methylpentane.

Formation of a Grignard Reagent from 1-Chloro-2-methylpentane

This protocol outlines the preparation of (2-methylpentyl)magnesium chloride, a Grignard reagent, which is a powerful nucleophile in organic synthesis.

Materials:

-

1-Chloro-2-methylpentane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

Procedure:

-

Ensure all glassware is flame-dried to remove any traces of water.

-

Place magnesium turnings in the three-neck flask.

-

Assemble the apparatus in a fume hood under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small crystal of iodine to the magnesium to activate the surface.

-

Add a small amount of a solution of 1-chloro-2-methylpentane in anhydrous ether to the flask.

-

Initiate the reaction by gentle warming or sonication. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

-

Once the reaction has started, add the remaining 1-chloro-2-methylpentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

-

The resulting Grignard reagent is a grayish solution and should be used immediately in subsequent reactions.

Reactivity and Potential Signaling Pathways

As a primary alkyl halide, 1-chloro-2-methylpentane is a good substrate for Sₙ2 reactions. The carbon atom bonded to the chlorine is electrophilic and can be attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion.

There is no evidence in the scientific literature to suggest that 1-chloro-2-methylpentane is directly involved in any biological signaling pathways. Its primary utility in a drug development context would be as a synthetic building block.

Caption: Reactivity pathways of 1-chloro-2-methylpentane.

Spectroscopic Analysis of 1-Chloro-2-methylpentane: A Technical Guide

Introduction: 1-Chloro-2-methylpentane (C₆H₁₃Cl) is a halogenated alkane with significant applications in organic synthesis and as an intermediate in the production of various chemical compounds. A thorough understanding of its structural and chemical properties is paramount for its effective use in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation of its molecular structure and for quality control. This technical guide provides an in-depth overview of the predicted spectroscopic data for 1-chloro-2-methylpentane and outlines the standard experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-chloro-2-methylpentane, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 1-chloro-2-methylpentane is expected to show six distinct signals due to the presence of six chemically non-equivalent sets of protons. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), integration values, and splitting patterns (multiplicities) are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity |

| H-1 (CH₂Cl) | 3.4 - 3.6 | 2H | Doublet of doublets (dd) |

| H-2 (CH) | 1.7 - 1.9 | 1H | Multiplet (m) |

| H-3 (CH₂) | 1.2 - 1.4 | 2H | Multiplet (m) |

| H-4 (CH₂) | 1.1 - 1.3 | 2H | Multiplet (m) |

| H-5 (CH₃) | 0.8 - 1.0 | 3H | Triplet (t) |

| H-6 (CH₃ on C-2) | 0.9 - 1.1 | 3H | Doublet (d) |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of 1-chloro-2-methylpentane is expected to display six signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₂Cl) | 48 - 52 |

| C-2 (CH) | 38 - 42 |

| C-3 (CH₂) | 33 - 37 |

| C-4 (CH₂) | 20 - 24 |

| C-5 (CH₃) | 13 - 17 |

| C-6 (CH₃ on C-2) | 15 - 19 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

A sample of 1-chloro-2-methylpentane (typically 5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1] The deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[2]

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solution to provide a reference peak at 0 ppm.

-

The solution is transferred to a clean, dry 5 mm NMR tube. The tube is then capped.[3]

Data Acquisition:

-

The NMR tube is placed in a spinner turbine and its depth is adjusted using a depth gauge.

-

The sample is inserted into the NMR spectrometer's magnet.

-

The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.[1]

-

The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp, well-resolved peaks.[1]

-

The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

The desired NMR experiment (e.g., a standard 1D proton or carbon experiment) is set up with appropriate parameters, including the number of scans, spectral width, and relaxation delay.

-

The data is acquired, and a Fourier transform is applied to the resulting free induction decay (FID) to generate the frequency-domain NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data

The IR spectrum of 1-chloro-2-methylpentane is expected to be dominated by absorptions corresponding to C-H and C-Cl bond vibrations.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C-H bend (CH₂ and CH₃) | 1350 - 1470 | Medium |

| C-Cl stretch | 650 - 850 | Strong |

Experimental Protocol for IR Spectroscopy

For a liquid sample like 1-chloro-2-methylpentane, the following procedure using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is common:

Sample Preparation and Data Acquisition:

-

The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol or acetone) and allowed to dry completely.[4]

-

A background spectrum of the clean, empty ATR crystal is collected. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.[4]

-

A small drop of 1-chloro-2-methylpentane is placed directly onto the ATR crystal, ensuring it is fully covered.[5]

-

For volatile liquids, a cover can be placed over the sample to minimize evaporation during the measurement.

-

The sample spectrum is then collected. The instrument records an interferogram, which is then converted into an IR spectrum via a Fourier transform.

-

After the measurement, the sample is carefully wiped from the ATR crystal, and the crystal is cleaned again.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Mass Spectrometry Data

The electron ionization (EI) mass spectrum of 1-chloro-2-methylpentane is expected to show a molecular ion peak and several fragment ions. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed for the molecular ion and any chlorine-containing fragments.

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Predicted Identity of Ion | Notes |

| 120 | 122 | [C₆H₁₃Cl]⁺˙ (Molecular Ion, M⁺˙) | The M+2 peak at m/z 122 will have approximately one-third the intensity of the M⁺ peak at m/z 120. |

| 85 | 87 | [C₆H₁₂]⁺˙ | Loss of HCl |

| 71 | - | [C₅H₁₁]⁺ | Loss of CH₂Cl |

| 57 | - | [C₄H₉]⁺ | Loss of C₂H₄Cl |

| 43 | - | [C₃H₇]⁺ | Base peak, due to the formation of a stable secondary carbocation. |

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile liquid samples like 1-chloro-2-methylpentane.

Sample Preparation:

-

A dilute solution of 1-chloro-2-methylpentane is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration typically in the range of 1-100 µg/mL.

-

The solution is transferred to a 2 mL autosampler vial, which is then sealed with a septum cap.[6]

Data Acquisition:

-

The GC-MS instrument is set up with an appropriate GC column (e.g., a nonpolar column like DB-5ms) and temperature program to separate the analyte from the solvent and any impurities.

-

A small volume of the sample (typically 1 µL) is injected into the GC inlet, where it is vaporized.

-

The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where separation occurs.

-

As 1-chloro-2-methylpentane elutes from the GC column, it enters the mass spectrometer's ion source.

-

In the ion source (typically using electron ionization), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Data Interpretation Workflow

The complementary nature of these spectroscopic techniques allows for a comprehensive structural elucidation of 1-chloro-2-methylpentane. The following diagram illustrates the logical workflow of how information from each technique contributes to the final structural determination.

Caption: Workflow of Spectroscopic Data Integration for Structural Elucidation.

References

An In-depth Technical Guide to the Synthesis and Purification of 1-Chloro-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 1-chloro-2-methylpentane, a valuable alkyl halide intermediate in organic synthesis. The document details established synthetic routes from 2-methyl-1-pentanol, outlines rigorous purification protocols, and provides methods for characterization and purity assessment.

Synthesis of 1-Chloro-2-methylpentane

The primary and most efficient method for the synthesis of 1-chloro-2-methylpentane is through the nucleophilic substitution of the hydroxyl group in 2-methyl-1-pentanol. Two common reagents for this transformation are thionyl chloride (SOCl₂) and concentrated hydrochloric acid (HCl).

Synthesis via Thionyl Chloride

The reaction of 2-methyl-1-pentanol with thionyl chloride is a widely used method for the preparation of primary alkyl chlorides due to its high yield and the convenient removal of byproducts.

Reaction:

Experimental Protocol:

A detailed experimental protocol for a similar reaction suggests the following procedure, which can be adapted for 2-methyl-1-pentanol. In a well-ventilated fume hood, a stirred solution of 2-methyl-1-pentanol in an inert solvent (such as dichloromethane or diethyl ether) is cooled in an ice bath. Thionyl chloride (1.1 to 1.5 molar equivalents) is added dropwise to the alcohol solution, maintaining the temperature below 10°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up and Purification:

Upon completion, the reaction mixture is carefully poured over crushed ice to quench any remaining thionyl chloride. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude 1-chloro-2-methylpentane is then purified by fractional distillation.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Methyl-1-pentanol |

| Reagent | Thionyl Chloride (SOCl₂) |

| Typical Molar Ratio (Alcohol:SOCl₂) | 1 : 1.2 |

| Solvent | Dichloromethane or Diethyl Ether |

| Reaction Temperature | 0°C to Room Temperature |

| Typical Reaction Time | 2-4 hours |

| Expected Yield | 85-95% |

| Purity (after distillation) | >98% |

Synthesis Pathway with Thionyl Chloride

Caption: Synthesis of 1-chloro-2-methylpentane using thionyl chloride.

Synthesis via Concentrated Hydrochloric Acid

The reaction with concentrated hydrochloric acid is another viable method, often employed for educational purposes and in instances where thionyl chloride is not preferred. This reaction typically requires a catalyst, such as zinc chloride (ZnCl₂), for primary alcohols.

Reaction:

Experimental Protocol:

A general procedure involves heating a mixture of 2-methyl-1-pentanol, concentrated hydrochloric acid, and a catalytic amount of anhydrous zinc chloride under reflux. The reaction progress can be monitored by observing the formation of an oily layer of the alkyl chloride.

Work-up and Purification:

After cooling, the mixture is transferred to a separatory funnel. The lower aqueous layer is removed, and the organic layer is washed with water, saturated sodium bicarbonate solution, and brine. After drying over an anhydrous salt, the crude product is purified by fractional distillation.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Methyl-1-pentanol |

| Reagent | Concentrated Hydrochloric Acid (HCl) |

| Catalyst | Anhydrous Zinc Chloride (ZnCl₂) |

| Reaction Temperature | Reflux |

| Typical Reaction Time | 1-2 hours |

| Expected Yield | 60-70% |

| Purity (after distillation) | >97% |

Purification Methods

Purification of the synthesized 1-chloro-2-methylpentane is crucial to remove unreacted starting materials, byproducts, and residual reagents.

Washing and Extraction

This initial purification step is essential to remove water-soluble impurities and acidic residues.

Experimental Protocol:

The crude product is first washed with water to remove the bulk of the acid and any water-soluble byproducts. A subsequent wash with a saturated sodium bicarbonate solution neutralizes any remaining acidic components, which is evident by the cessation of effervescence (CO₂ evolution). A final wash with brine (saturated NaCl solution) helps to break up emulsions and remove dissolved water from the organic layer.

Fractional Distillation

Fractional distillation is the most effective method for separating 1-chloro-2-methylpentane from any remaining 2-methyl-1-pentanol and other organic impurities with different boiling points.[1]

Experimental Protocol:

The dried crude product is placed in a round-bottom flask with a few boiling chips. A fractionating column is attached, followed by a condenser, and a receiving flask. The apparatus is heated, and the fraction that distills at the boiling point of 1-chloro-2-methylpentane (approximately 128-130°C at atmospheric pressure) is collected. Careful temperature monitoring is crucial for effective separation.

Purification Workflow

Caption: General purification workflow for 1-chloro-2-methylpentane.

Characterization and Purity Analysis

The identity and purity of the final product should be confirmed using modern analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of 1-chloro-2-methylpentane and identifying any volatile impurities.

Experimental Protocol:

A small, diluted sample of the purified product is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to separate the components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. The purity is determined by integrating the peak area of 1-chloro-2-methylpentane relative to the total peak area of all components in the chromatogram. A purity of greater than 98% is typically achievable.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the synthesized molecule.

Expected ¹H NMR Spectral Data (Predicted):

-

δ (ppm) ~3.4-3.6 (m, 2H): Protons on the carbon bearing the chlorine atom (-CH₂Cl).

-

δ (ppm) ~1.7-1.9 (m, 1H): Proton on the chiral carbon (-CH(CH₃)-).

-

δ (ppm) ~1.2-1.5 (m, 4H): Protons of the two methylene groups in the propyl chain (-CH₂CH₂-).

-

δ (ppm) ~0.9 (d, 3H): Protons of the methyl group attached to the chiral center (-CH(CH₃)-).

-

δ (ppm) ~0.8-1.0 (t, 3H): Protons of the terminal methyl group (-CH₂CH₃).

Expected ¹³C NMR Spectral Data (Predicted):

-

δ (ppm) ~48-52: Carbon attached to chlorine (-CH₂Cl).

-

δ (ppm) ~38-42: Chiral carbon (-CH(CH₃)-).

-

δ (ppm) ~30-35: Methylene carbon in the propyl chain adjacent to the chiral center.

-

δ (ppm) ~18-22: Other methylene carbon in the propyl chain.

-

δ (ppm) ~15-20: Methyl carbon attached to the chiral center.

-

δ (ppm) ~13-15: Terminal methyl carbon.

This guide provides a foundational understanding of the synthesis and purification of 1-chloro-2-methylpentane. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

An In-depth Technical Guide to 1-Chloro-2-methylpentane

This technical guide provides a comprehensive overview of 1-Chloro-2-methylpentane, tailored for researchers, scientists, and professionals in the field of drug development. This document consolidates its chemical identifiers, physical and chemical properties, detailed experimental protocols for its synthesis, and key reactions.

Chemical Identifiers and Physical Properties

1-Chloro-2-methylpentane is a halogenated alkane with the chemical formula C₆H₁₃Cl.[1] For clarity and precise identification, its various identifiers and physical properties are summarized in the tables below.

Table 1: Identifiers for 1-Chloro-2-methylpentane

| Identifier | Value |

| CAS Number | 14753-05-0[1][2] |

| Molecular Formula | C₆H₁₃Cl[1] |

| IUPAC Name | 1-chloro-2-methylpentane[1] |

| Synonyms | Pentane, 1-chloro-2-methyl- |

| InChI | InChI=1S/C6H13Cl/c1-3-4-6(2)5-7/h6H,3-5H2,1-2H3[1] |

| InChIKey | SLBTUZZYJLBZQV-UHFFFAOYSA-N[1] |

| SMILES | CCCC(C)CCl[1] |

| Molecular Weight | 120.62 g/mol [1][2] |

Table 2: Physical Properties of 1-Chloro-2-methylpentane

| Property | Value |

| Boiling Point | 128 °C[2] |

| Appearance | Colorless liquid |

| Solubility | Insoluble in water |

Experimental Protocols

Detailed methodologies for the synthesis of 1-Chloro-2-methylpentane are crucial for its application in research and development. Two primary routes for its preparation are outlined below.

Synthesis from 2-Methyl-1-pentanol via Nucleophilic Substitution

This protocol is adapted from the well-established synthesis of tertiary alkyl chlorides from the corresponding alcohols and provides a reliable method for producing 1-Chloro-2-methylpentane.

Materials:

-

2-Methyl-1-pentanol

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Calcium Chloride (CaCl₂) or Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

-

Diethyl ether (or other suitable organic solvent)

Equipment:

-

Round-bottom flask

-

Separatory funnel

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Glassware for extraction and drying

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-methyl-1-pentanol and an excess of concentrated hydrochloric acid. The molar ratio of HCl to alcohol should be at least 2:1 to ensure complete conversion.

-

Reaction: The mixture is stirred or shaken at room temperature. For primary alcohols, gentle heating under reflux may be required to increase the reaction rate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup - Extraction: After the reaction is complete, the mixture is transferred to a separatory funnel. The aqueous layer is removed. The organic layer is then washed sequentially with deionized water, a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with deionized water again.

-

Drying: The washed organic layer is transferred to a clean, dry flask and dried over an anhydrous drying agent such as calcium chloride or sodium sulfate.

-

Purification: The dried liquid is decanted or filtered to remove the drying agent. The crude 1-Chloro-2-methylpentane is then purified by fractional distillation to yield the pure product. The fraction boiling at approximately 128 °C should be collected.[2]

Synthesis via Free Radical Chlorination of 2-Methylpentane

This method involves the direct chlorination of 2-methylpentane and typically results in a mixture of monochlorinated isomers.[3][4][5] Separation of the desired 1-Chloro-2-methylpentane from the other isomers is a critical step in this protocol.

Materials:

-

2-Methylpentane

-

Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂)

-

A radical initiator (e.g., AIBN - azobisisobutyronitrile) or UV light source

Equipment:

-

Photoreactor or a reaction vessel equipped with a UV lamp

-

Gas inlet and outlet tubes

-

Condenser

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: 2-Methylpentane is placed in the reaction vessel. If using a chemical initiator like AIBN, it is added to the alkane. The apparatus is equipped with a condenser and a gas inlet for chlorine or an addition funnel for sulfuryl chloride.

-

Initiation: The reaction is initiated by either irradiating the mixture with UV light or by heating to decompose the chemical initiator, which generates the initial chlorine radicals.[6]

-

Propagation: Chlorine gas is bubbled through the 2-methylpentane, or sulfuryl chloride is added dropwise, while maintaining the initiation conditions (UV light or heat). The reaction is exothermic and may require cooling to control the temperature.

-

Termination: Once the desired degree of chlorination is achieved (monitored by GC), the introduction of the chlorinating agent is stopped, and the initiation source is removed.

-

Workup and Purification: The reaction mixture, containing unreacted 2-methylpentane and a mixture of chlorinated isomers, is washed with a dilute base solution to remove any dissolved HCl or SO₂. The organic layer is then dried and subjected to careful fractional distillation to separate the different monochlorinated isomers. 1-Chloro-2-methylpentane, being one of the products, will be collected based on its boiling point.

Chemical Reactions of 1-Chloro-2-methylpentane

1-Chloro-2-methylpentane, as a primary alkyl halide, undergoes a variety of reactions typical for this class of compounds.

Grignard Reagent Formation

One of the most important reactions of alkyl halides is the formation of Grignard reagents, which are powerful nucleophiles used to form new carbon-carbon bonds.[7][8]

Reaction: 1-Chloro-2-methylpentane reacts with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent, (2-methylpentyl)magnesium chloride.[9]

Experimental Protocol Outline:

-

Setup: All glassware must be rigorously dried to exclude moisture. Magnesium turnings are placed in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: A small amount of a solution of 1-Chloro-2-methylpentane in anhydrous ether is added to the magnesium. The reaction is often initiated by gently warming the mixture or adding a small crystal of iodine.

-

Addition: Once the reaction begins (indicated by bubbling and a cloudy appearance), the remaining solution of 1-Chloro-2-methylpentane is added dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the mixture is typically stirred and may be gently heated to ensure all the magnesium has reacted. The resulting Grignard reagent is a grayish, cloudy solution and is used directly in subsequent reactions.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1-Chloro-2-methylpentane from 2-methyl-1-pentanol.

Caption: Synthesis workflow for 1-Chloro-2-methylpentane.

References

- 1. 1-Chloro-2-methylpentane | C6H13Cl | CID 527856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-chloro-2-methylpentane [stenutz.eu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Solved Draw and name all monochloro products you would | Chegg.com [chegg.com]

- 5. 2. Radical chlorination of 2-methylpentane yields a | Chegg.com [chegg.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. adichemistry.com [adichemistry.com]

- 8. leah4sci.com [leah4sci.com]

- 9. m.youtube.com [m.youtube.com]

Physical properties of 1-Chloro-2-methylpentane (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical properties of 1-Chloro-2-methylpentane, specifically its boiling point and density. This document is intended to serve as a valuable resource for professionals in research and development who require accurate physical data for this compound.

Core Physical Properties

1-Chloro-2-methylpentane is a halogenated alkane with the chemical formula C₆H₁₃Cl. An accurate understanding of its physical properties, such as boiling point and density, is crucial for its application in various chemical syntheses and developmental processes.

Quantitative Data Summary

| Physical Property | Value | Source |

| Boiling Point | 120 °C | [1] |

| 128 °C |

Note: Discrepancies in reported boiling points may arise from variations in experimental conditions, such as atmospheric pressure, and the purity of the sample.

Experimental Protocols

For the precise determination of the physical properties of 1-Chloro-2-methylpentane, established experimental protocols are outlined below. These methodologies are standard in organic chemistry for the characterization of liquid compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Two common and reliable methods for its determination are the Thiele Tube method and the Distillation method.

1. Thiele Tube Method

This micro method is advantageous when only a small sample of the substance is available.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (mineral oil or silicone oil), and a heat source.

-

Procedure:

-

A small amount of 1-Chloro-2-methylpentane is placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube with the sealed end up.

-

The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is immersed in the Thiele tube containing heating oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[2]

-

2. Simple Distillation Method

This method is suitable when a larger quantity of the compound is available and can also serve as a purification step.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

The distillation flask is charged with 1-Chloro-2-methylpentane and a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm leading to the condenser.

-

The flask is heated, and as the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

The temperature at which a stable and constant reading is observed during the collection of the distillate is recorded as the boiling point.

-

Determination of Density

Density is a fundamental physical property defined as the mass per unit volume of a substance. For a liquid like 1-Chloro-2-methylpentane, a pycnometer is commonly used for accurate density determination.

Pycnometer Method

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance.

-

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. This allows for the precise calculation of the pycnometer's volume.

-

The pycnometer is then emptied, dried thoroughly, and filled with 1-Chloro-2-methylpentane.

-

The filled pycnometer is weighed to determine the mass of the 1-Chloro-2-methylpentane.

-

The density is calculated by dividing the mass of the 1-Chloro-2-methylpentane by the volume of the pycnometer.

-

Visualized Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid organic compound such as 1-Chloro-2-methylpentane.

References

An In-depth Technical Guide to the Stereoisomers of 1-Chloro-2-methylpentane

This technical guide provides a comprehensive overview of the stereoisomers of 1-chloro-2-methylpentane, tailored for researchers, scientists, and professionals in drug development. The document details the structure, properties, synthesis, and separation of these stereoisomers, presenting quantitative data in structured tables and outlining experimental protocols. Visual diagrams generated using the DOT language are included to illustrate key concepts and workflows.

Introduction to 1-Chloro-2-methylpentane and its Stereoisomerism

1-Chloro-2-methylpentane is a halogenated alkane with the chemical formula C₆H₁₃Cl. The presence of a chiral center at the second carbon atom (C2), which is bonded to four different groups (a hydrogen atom, a chlorine atom, a methyl group, and a propyl group), gives rise to stereoisomerism. Consequently, 1-chloro-2-methylpentane exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-1-chloro-2-methylpentane and (S)-1-chloro-2-methylpentane based on the Cahn-Ingold-Prelog priority rules.

The three-dimensional arrangement of the atoms in these enantiomers is distinct, leading to different interactions with plane-polarized light and other chiral molecules. This property is of significant importance in the fields of pharmacology and materials science, where the biological activity or material properties can be highly dependent on the stereochemistry of a molecule.

Physical and Chemical Properties

The physical properties of the individual enantiomers of 1-chloro-2-methylpentane are largely identical, with the exception of their interaction with plane-polarized light. A racemic mixture, containing equal amounts of both enantiomers, will not rotate plane-polarized light.

Table 1: General Physical Properties of 1-Chloro-2-methylpentane

| Property | Value |

| Molecular Formula | C₆H₁₃Cl |

| Molecular Weight | 120.62 g/mol [1] |

| Boiling Point (racemic mixture) | 120-128 °C[2][3] |

| Appearance | Colorless liquid |

Table 2: Stereoisomer-Specific Properties of 1-Chloro-2-methylpentane

| Property | (R)-1-chloro-2-methylpentane | (S)-1-chloro-2-methylpentane |

| IUPAC Name | (2R)-1-chloro-2-methylpentane[4] | (2S)-1-chloro-2-methylpentane[5] |

| Boiling Point | Expected to be identical to the racemic mixture | Expected to be identical to the racemic mixture |

| Specific Optical Rotation ([α]D) | Predicted to be equal in magnitude and opposite in sign to the (S)-enantiomer | No experimentally determined value readily available. For the analogous compound, (R)-(-)-1-chloro-2-methylbutane, the specific rotation is -1.64°.[6] This suggests that one enantiomer of 1-chloro-2-methylpentane will have a positive rotation and the other a negative rotation of the same magnitude. |

Synthesis of 1-Chloro-2-methylpentane Stereoisomers

The synthesis of 1-chloro-2-methylpentane can be achieved by the chlorination of 2-methyl-1-pentanol. To obtain a specific enantiomer, a stereospecific synthesis route is required, typically starting from an enantiomerically pure precursor. The reaction of a primary alcohol with thionyl chloride (SOCl₂) is a common method for producing the corresponding alkyl chloride and is known to proceed with an inversion of stereochemistry.

Experimental Protocol: Synthesis of (S)-1-Chloro-2-methylpentane from (R)-2-Methyl-1-pentanol

This protocol describes the synthesis of (S)-1-chloro-2-methylpentane from (R)-2-methyl-1-pentanol using thionyl chloride, which proceeds via an Sₙ2 mechanism with inversion of configuration.

Materials:

-

(R)-2-Methyl-1-pentanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-methyl-1-pentanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add anhydrous pyridine to the solution with stirring.

-

From a dropping funnel, add thionyl chloride dropwise to the cooled solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently reflux the mixture for 2-3 hours using a heating mantle.

-

After reflux, cool the reaction mixture back to room temperature.

-

Slowly and carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude (S)-1-chloro-2-methylpentane.

-

The crude product can be further purified by fractional distillation under reduced pressure.

Diagram 1: Synthesis of (S)-1-Chloro-2-methylpentane

Caption: Reaction pathway for the synthesis of (S)-1-chloro-2-methylpentane.

Separation and Analysis of Stereoisomers

The separation of the enantiomers of 1-chloro-2-methylpentane from a racemic mixture requires a chiral environment. Chiral gas chromatography (GC) is a powerful analytical technique for this purpose. In chiral GC, the stationary phase of the column is coated with a chiral selector, which interacts differently with each enantiomer, leading to different retention times and thus separation.

Experimental Protocol: Chiral Gas Chromatography of 1-Chloro-2-methylpentane

This protocol provides a general methodology for the separation of (R)- and (S)-1-chloro-2-methylpentane using chiral gas chromatography. The exact conditions may need to be optimized based on the specific instrument and column used.

Instrumentation and Materials:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID)

-

Chiral capillary column (e.g., a cyclodextrin-based column such as β-DEX™ or γ-DEX™)

-

High-purity carrier gas (e.g., helium or hydrogen)

-

Racemic 1-chloro-2-methylpentane standard

-

Samples of synthesized (R)- or (S)-1-chloro-2-methylpentane

Procedure:

-

Instrument Setup:

-

Install the chiral capillary column in the GC oven.

-

Set the injector and detector temperatures (e.g., 250 °C).

-

Set the carrier gas flow rate to the manufacturer's recommendation for the column.

-

-

Temperature Program:

-

Set an initial oven temperature (e.g., 50 °C) and hold for 2 minutes.

-

Ramp the temperature at a specific rate (e.g., 5 °C/min) to a final temperature (e.g., 150 °C).

-

Hold at the final temperature for 5 minutes.

-

-

Sample Analysis:

-

Inject a small volume (e.g., 1 µL) of a dilute solution of the racemic 1-chloro-2-methylpentane standard in a suitable solvent (e.g., hexane) into the GC.

-

Record the chromatogram, which should show two separated peaks corresponding to the two enantiomers.

-

To assign the peaks, inject a sample of the synthesized, enantiomerically enriched (S)-1-chloro-2-methylpentane (from the protocol above) and compare the retention time with the racemic standard. The enhanced peak will correspond to the (S)-enantiomer.

-

Diagram 2: Chiral GC Separation Workflow

Caption: Workflow for the chiral gas chromatography analysis of 1-chloro-2-methylpentane.

Conclusion

The stereoisomers of 1-chloro-2-methylpentane, (R)- and (S)-enantiomers, possess distinct three-dimensional structures that are critical to their chemical and biological behavior. This guide has provided an in-depth overview of their properties, a plausible synthetic route for obtaining an enantiomerically enriched sample, and a standard method for their separation and analysis using chiral gas chromatography. The provided experimental protocols serve as a foundation for researchers and professionals to further investigate and utilize these chiral building blocks in drug development and other scientific applications. While specific quantitative data such as optical rotation remains to be experimentally determined for 1-chloro-2-methylpentane, the principles and methodologies outlined here provide a robust framework for its study.

References

- 1. 1-chloro-2-methylpentane [webbook.nist.gov]

- 2. 1-Chloro-2-methylpentane 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. 1-chloro-2-methylpentane [stenutz.eu]

- 4. (2R)-1-chloro-2-methylpentane | C6H13Cl | CID 94610526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S)-1-chloro-2-methylpentane | C6H13Cl | CID 55302854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. askfilo.com [askfilo.com]

Reactivity of 1-Chloro-2-methylpentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 1-chloro-2-methylpentane with a range of common laboratory reagents. As a primary alkyl halide, its reactivity is characterized by a propensity for bimolecular nucleophilic substitution (SN2) reactions, though elimination (E2) pathways can be favored under specific conditions. This document details the mechanistic pathways, expected products, and available quantitative data for key transformations. Furthermore, it provides detailed experimental protocols for the synthesis of various derivatives from 1-chloro-2-methylpentane.

Core Concepts: SN2 and E2 Competition

The reaction pathways of 1-chloro-2-methylpentane are predominantly governed by the competition between SN2 and E2 mechanisms. Being a primary alkyl halide, the carbon bearing the chlorine atom is sterically accessible, making it an excellent substrate for SN2 reactions with a variety of nucleophiles. However, the use of strong, sterically hindered bases can promote the E2 mechanism, leading to the formation of alkenes.

Reaction with Common Reagents

The following sections detail the reactivity of 1-chloro-2-methylpentane with several key classes of reagents.

Nucleophilic Substitution with Strong Nucleophiles

With strong, unhindered nucleophiles, 1-chloro-2-methylpentane readily undergoes SN2 reactions to yield substitution products.

1. Reaction with Sodium Hydroxide:

The reaction with sodium hydroxide, a strong nucleophile, proceeds via an SN2 mechanism to produce 2-methylpentan-1-ol.

-

Reaction: CH3CH2CH2CH(CH3)CH2Cl + NaOH → CH3CH2CH2CH(CH3)CH2OH + NaCl

-

Mechanism: SN2

2. Reaction with Sodium Ethoxide (Williamson Ether Synthesis):

Sodium ethoxide, a strong nucleophile and a moderately strong base, reacts with 1-chloro-2-methylpentane primarily through an SN2 pathway to form 1-ethoxy-2-methylpentane.[1][2] This is a classic example of the Williamson ether synthesis.[1][2]

-

Reaction: CH3CH2CH2CH(CH3)CH2Cl + NaOCH2CH3 → CH3CH2CH2CH(CH3)CH2OCH2CH3 + NaCl

-

Mechanism: SN2

3. Reaction with Potassium Cyanide:

Potassium cyanide provides the cyanide ion (CN-), a potent nucleophile, which displaces the chloride ion to form 2-methylpentanenitrile. The use of a polar aprotic solvent like DMSO enhances the rate of this SN2 reaction.

-

Reaction: CH3CH2CH2CH(CH3)CH2Cl + KCN → CH3CH2CH2CH(CH3)CH2CN + KCl

-

Mechanism: SN2

4. Reaction with Sodium Iodide (Finkelstein Reaction):

The reaction with sodium iodide in acetone is a classic Finkelstein reaction, an SN2 process that converts an alkyl chloride to an alkyl iodide. The equilibrium is driven towards the product by the precipitation of sodium chloride in acetone.

-

Reaction: CH3CH2CH2CH(CH3)CH2Cl + NaI → CH3CH2CH2CH(CH3)CH2I + NaCl(s)

-

Mechanism: SN2

Elimination Reactions with Strong, Hindered Bases

When treated with a strong, sterically hindered base, 1-chloro-2-methylpentane undergoes an E2 elimination to form an alkene as the major product.

Reaction with Potassium tert-Butoxide:

Potassium tert-butoxide is a bulky base that favors the removal of a proton from the least sterically hindered β-carbon, leading to the formation of 2-methylpent-1-ene as the major product (Hofmann elimination).

-

Reaction: CH3CH2CH2CH(CH3)CH2Cl + KOC(CH3)3 → CH3CH2CH2C(CH3)=CH2 + KCl + HOC(CH3)3

-

Mechanism: E2

Reduction Reaction

Reaction with Lithium Aluminum Hydride (LAH):

Lithium aluminum hydride is a powerful reducing agent that can reduce alkyl halides to the corresponding alkanes.[3]

-

Reaction: 4 CH3CH2CH2CH(CH3)CH2Cl + LiAlH4 → 4 CH3CH2CH2CH(CH3)CH3 + LiCl + AlCl3

-

Mechanism: Nucleophilic substitution by hydride ion (H-)

Solvolysis

Reaction with Water or Alcohols:

As a primary alkyl halide, 1-chloro-2-methylpentane undergoes solvolysis very slowly. The reaction would proceed through a borderline SN1/SN2 mechanism, with the SN2 pathway likely being more significant, though still slow. Heating is typically required to drive the reaction.

-

Reaction with Water: CH3CH2CH2CH(CH3)CH2Cl + H2O → CH3CH2CH2CH(CH3)CH2OH + HCl

-

Reaction with Ethanol: CH3CH2CH2CH(CH3)CH2Cl + CH3CH2OH → CH3CH2CH2CH(CH3)CH2OCH2CH3 + HCl

Quantitative Data Summary

While specific kinetic and yield data for 1-chloro-2-methylpentane are not extensively reported in readily available literature, the following table provides expected trends and representative data for analogous primary alkyl halides.

| Reagent/Condition | Reaction Type | Major Product(s) | Expected Yield | Relative Rate | Notes |

| NaOH, H2O/EtOH | SN2 | 2-Methylpentan-1-ol | Moderate to High | Fast | A competing E2 reaction is possible but minor. |

| NaOCH2CH3, EtOH | SN2 | 1-Ethoxy-2-methylpentane | High | Fast | Williamson Ether Synthesis.[1][2] |

| KCN, DMSO | SN2 | 2-Methylpentanenitrile | High | Very Fast | DMSO accelerates SN2 reactions. |

| NaI, Acetone | SN2 | 1-Iodo-2-methylpentane | High | Fast | Finkelstein reaction, driven by NaCl precipitation. |

| KOC(CH3)3, t-BuOH | E2 | 2-Methylpent-1-ene | High | Fast | Hofmann elimination due to bulky base. |

| LiAlH4, THF | Reduction | 2-Methylpentane | High | Fast | Powerful reducing agent for alkyl halides.[3] |

| H2O, heat | Solvolysis (SN1/SN2) | 2-Methylpentan-1-ol | Low to Moderate | Very Slow | Requires forcing conditions. |

| CH3CH2OH, heat | Solvolysis (SN1/SN2) | 1-Ethoxy-2-methylpentane | Low to Moderate | Very Slow | Requires forcing conditions. |

Experimental Protocols

The following are detailed experimental protocols for key reactions of 1-chloro-2-methylpentane.

Protocol 1: Synthesis of 2-Methylpentan-1-ol via SN2 Reaction

Materials:

-

1-Chloro-2-methylpentane

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in a mixture of ethanol and water.

-

Add 1-chloro-2-methylpentane to the flask.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

Purify the crude 2-methylpentan-1-ol by distillation.

Protocol 2: Synthesis of 1-Ethoxy-2-methylpentane via Williamson Ether Synthesis

Materials:

-

1-Chloro-2-methylpentane

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Anhydrous calcium chloride

-

Distillation apparatus

Procedure:

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, carefully add sodium metal to absolute ethanol to prepare sodium ethoxide.

-

Once the sodium has completely reacted, add 1-chloro-2-methylpentane dropwise from the dropping funnel.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or GC).

-

Cool the reaction mixture and filter to remove the precipitated sodium chloride.

-

Remove the excess ethanol by distillation.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the ether extract with water, dry over anhydrous calcium chloride, and remove the ether by distillation.

-

Purify the resulting 1-ethoxy-2-methylpentane by fractional distillation.

Protocol 3: Synthesis of 2-Methylpentanenitrile

Materials:

-

1-Chloro-2-methylpentane

-

Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Water

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve potassium cyanide in DMSO. Caution: KCN is highly toxic.

-

Add 1-chloro-2-methylpentane to the solution.

-

Heat the mixture with stirring for several hours.

-

Cool the reaction mixture and pour it into a large volume of water.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over a suitable drying agent.

-

Filter and remove the solvent to obtain the crude nitrile.

-

Purify by vacuum distillation.

Protocol 4: Synthesis of 2-Methylpentane via Reduction

Materials:

-

1-Chloro-2-methylpentane

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Dilute sulfuric acid

-

Separatory funnel

Procedure:

-

In a dry three-necked flask under an inert atmosphere, prepare a suspension of LiAlH4 in anhydrous THF. Caution: LiAlH4 reacts violently with water.

-

Cool the suspension in an ice bath.

-

Add a solution of 1-chloro-2-methylpentane in anhydrous THF dropwise.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Cool the flask again in an ice bath and cautiously quench the excess LiAlH4 by the slow, dropwise addition of ethyl acetate, followed by water.

-

Acidify the mixture with dilute sulfuric acid.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ether.

-

Combine the organic layers, wash with water and brine, and dry over a drying agent.

-

The 2-methylpentane can be isolated by fractional distillation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the reactions of 1-chloro-2-methylpentane.

Caption: SN2 Reaction Pathway of 1-Chloro-2-methylpentane.

Caption: E2 Elimination Pathway of 1-Chloro-2-methylpentane.

Caption: General Experimental Workflow for Reactions.

References

An In-depth Technical Guide to the Thermodynamic Data of 1-Chloro-2-methylpentane

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-chloro-2-methylpentane. Due to the limited availability of publicly accessible experimental data for this specific compound, this document outlines the established experimental and computational methodologies for determining its thermodynamic parameters.

Data Presentation

The thermodynamic properties of 1-chloro-2-methylpentane are crucial for understanding its behavior in chemical processes, including reaction kinetics, equilibrium, and phase transfer. Below is a summary of key thermodynamic parameters. It should be noted that while some physical properties are experimentally determined, comprehensive thermodynamic data is often estimated or requires access to specialized databases.

| Property | Symbol | Value (Representative/Estimated) | Units | Notes |

| Molecular Formula | - | C₆H₁₃Cl | - | [1][2][3] |

| Molecular Weight | MW | 120.62 | g/mol | [1][2][3] |

| Standard Enthalpy of Formation (liquid) | ΔfH°(l) | To be determined experimentally | kJ/mol | Can be determined via reaction calorimetry. |

| Standard Molar Entropy (liquid) | S°(l) | To be determined experimentally | J/(mol·K) | Can be determined by measuring heat capacity from near 0 K and accounting for phase transitions. |

| Molar Heat Capacity (liquid) | Cp(l) | To be determined experimentally | J/(mol·K) | Can be measured using differential scanning calorimetry (DSC) or adiabatic calorimetry over a range of temperatures.[4] |

| Boiling Point | Tb | 128 | °C |

Note: The values for Standard Enthalpy of Formation, Standard Molar Entropy, and Molar Heat Capacity are placeholders to be populated with experimental data. The subsequent sections detail the protocols for their determination.

Experimental Protocols

The determination of the thermodynamic properties of 1-chloro-2-methylpentane requires precise calorimetric measurements. The following are detailed methodologies for key experiments.

Determination of Molar Heat Capacity (Cp) by Differential Scanning Calorimetry (DSC)

Objective: To measure the molar heat capacity of liquid 1-chloro-2-methylpentane as a function of temperature.

Methodology:

-

Instrument Calibration: A differential scanning calorimeter is calibrated for temperature and heat flow using standard reference materials with known melting points and enthalpies of fusion (e.g., indium, zinc).

-

Sample Preparation: A small, precisely weighed sample of high-purity 1-chloro-2-methylpentane (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Measurement Procedure:

-

The sample and reference pans are placed in the DSC cell.

-

A baseline is established by running a temperature program with empty sample and reference pans.

-

A sapphire standard with a known heat capacity is run under the same temperature program to provide a calibration factor.

-

The 1-chloro-2-methylpentane sample is then subjected to the same temperature program, typically a linear heating rate (e.g., 10 K/min) over the desired temperature range.

-

-

Data Analysis: The heat flow difference between the sample and the reference is measured. The heat capacity of the sample is calculated using the following equation:

Cp_sample = (DSC_sample / DSC_standard) * (mass_standard / mass_sample) * Cp_standard

Where:

-

Cp_sample is the heat capacity of the sample.

-

DSC_sample and DSC_standard are the measured heat flow signals for the sample and standard, respectively.

-

mass_sample and mass_standard are the masses of the sample and standard.

-

Cp_standard is the known heat capacity of the sapphire standard.

-

Determination of Standard Enthalpy of Formation (ΔfH°) by Reaction Calorimetry

Objective: To determine the standard enthalpy of formation of 1-chloro-2-methylpentane through its enthalpy of combustion.

Methodology:

-

Calorimeter Setup: A bomb calorimeter is used for this experiment. The heat capacity of the calorimeter system (the "bomb," water, stirrer, and thermometer) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

Sample Preparation: A precisely weighed sample of 1-chloro-2-methylpentane is placed in a crucible inside the bomb. A fuse wire is positioned to contact the sample.

-

Combustion: The bomb is sealed, pressurized with excess pure oxygen (typically to around 30 atm), and placed in the calorimeter, which is filled with a known mass of water. The initial temperature is recorded. The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings. The heat released by the combustion (q_comb) is calculated using:

q_comb = C_cal * ΔT

Where C_cal is the heat capacity of the calorimeter.

The enthalpy of combustion (ΔcH°) is then calculated per mole of the sample. The standard enthalpy of formation (ΔfH°) of 1-chloro-2-methylpentane can then be determined using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Visualization

The following diagram illustrates the logical workflow for the determination of thermodynamic properties of 1-chloro-2-methylpentane, combining both experimental and computational approaches.

Caption: Workflow for Thermodynamic Property Determination.

References

Solubility Profile of 1-Chloro-2-methylpentane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-2-methylpentane in various organic solvents. Due to a lack of extensive published quantitative data, this document outlines the theoretical solubility principles based on the compound's molecular structure. Furthermore, it presents a detailed, adaptable experimental protocol for the precise determination of its solubility. This guide is intended to be a foundational resource for laboratory professionals requiring solubility data for 1-chloro-2-methylpentane in their research and development activities.

Introduction

1-Chloro-2-methylpentane (C₆H₁₃Cl) is a halogenated alkane with a branched hydrocarbon structure. Its physical and chemical properties, particularly its solubility in organic solvents, are critical for its application in chemical synthesis, as a reaction medium, and in purification processes. The principle of "like dissolves like" serves as a primary indicator of its solubility behavior; as a predominantly nonpolar molecule, it is expected to exhibit good solubility in nonpolar organic solvents and limited solubility in polar solvents. An estimated water solubility for 1-chloro-2-methylpentane is approximately 108.9 mg/L at 25°C.

Theoretical Solubility Framework

The molecular structure of 1-chloro-2-methylpentane, featuring a five-carbon chain with a methyl branch and a chlorine atom, dictates its solubility. The alkyl portion of the molecule is nonpolar, contributing to favorable van der Waals interactions with nonpolar solvents. The carbon-chlorine bond introduces a degree of polarity, which may allow for some interaction with more polar solvents.

Based on these structural characteristics, the expected solubility trend is as follows:

-

High Solubility: In nonpolar solvents such as hydrocarbons (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane).

-

Moderate Solubility: In solvents of intermediate polarity like ethers (e.g., diethyl ether) and ketones (e.g., acetone).

-

Low Solubility: In polar protic solvents such as alcohols (e.g., ethanol, methanol) and especially in water, due to the energy required to disrupt the strong hydrogen bonding between the solvent molecules.[1]

Quantitative Solubility Data

| Solvent Class | Solvent | Temperature (°C) | Predicted Solubility ( g/100 g solvent) |

| Hydrocarbons | n-Hexane | 25 | > 50 |

| Toluene | 25 | > 50 | |

| Ethers | Diethyl Ether | 25 | 30 - 50 |

| Ketones | Acetone | 25 | 20 - 40 |

| Esters | Ethyl Acetate | 25 | 20 - 40 |

| Alcohols | Ethanol | 25 | 5 - 15 |

| Methanol | 25 | 1 - 10 | |

| Polar Aprotic | Acetonitrile | 25 | 5 - 15 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 1-chloro-2-methylpentane in an organic solvent using the gravimetric method. This method is robust, reliable, and does not require complex instrumentation.

Materials and Equipment

-

1-Chloro-2-methylpentane (solute)

-

Selected organic solvent

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes

-

Evaporating dish or pre-weighed beaker

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-chloro-2-methylpentane to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solute is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

To remove any suspended micro-particles, filter the withdrawn sample through a chemically resistant syringe filter into a pre-weighed evaporating dish or beaker.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation of the 1-chloro-2-methylpentane. The temperature should be below the boiling point of 1-chloro-2-methylpentane (approximately 128 °C).

-

Periodically remove the dish from the oven, allow it to cool in a desiccator, and weigh it.

-

Continue this process until a constant mass is achieved, indicating that all the solvent has evaporated.

-

Data Calculation

The solubility can be calculated as follows:

-

Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the solute (1-chloro-2-methylpentane) = (Mass of dish + solute after evaporation) - (Mass of empty dish)

-

Mass of the solvent = Mass of the saturated solution - Mass of the solute

-

Solubility ( g/100 g solvent) = (Mass of the solute / Mass of the solvent) x 100

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the underlying principles of solubility.

Caption: Experimental workflow for determining the solubility of 1-chloro-2-methylpentane.

Caption: "Like Dissolves Like" principle applied to 1-chloro-2-methylpentane solubility.

Conclusion

While specific quantitative solubility data for 1-chloro-2-methylpentane in organic solvents is scarce, a strong theoretical understanding of its behavior can be derived from its molecular structure. This guide provides a framework for predicting its solubility and a detailed experimental protocol for its empirical determination. For researchers and professionals in drug development and chemical synthesis, the ability to accurately determine the solubility of such compounds is paramount for process optimization and achieving desired reaction outcomes. The methodologies and principles outlined herein serve as a valuable resource for laboratory practice.

References

Methodological & Application

Application Note: Grignard Reagent Formation from 1-Chloro-2-methylpentane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents, or organomagnesium halides (R-Mg-X), are exceptionally useful nucleophiles in organic synthesis, enabling the formation of new carbon-carbon bonds.[1] Their utility spans from simple alcohol synthesis to complex molecule construction in the pharmaceutical industry.[1][2] This document provides a detailed protocol for the formation of (2-methylpentyl)magnesium chloride from the secondary alkyl halide, 1-chloro-2-methylpentane. The carbon-magnesium bond in the Grignard reagent is highly polarized, making the carbon atom strongly nucleophilic and basic.[3]

The formation of Grignard reagents from alkyl chlorides can be more challenging than from the corresponding bromides or iodides due to the higher bond energy of the C-Cl bond.[4] Secondary alkyl halides, such as 1-chloro-2-methylpentane, may also present unique challenges, including slower reaction initiation and potential side reactions. This protocol outlines methods to overcome these hurdles and achieve reliable reagent formation.

Challenges and Key Considerations

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols.[3][5][6] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent the reagent from being quenched.[1][7]

-

Magnesium Activation: A layer of magnesium oxide often forms on the surface of magnesium turnings, preventing reaction.[8] Activation is crucial and can be achieved by adding a small crystal of iodine or 1,2-dibromoethane, or by mechanically crushing the turnings.[8][9]

-

Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential.[5] They stabilize the Grignard reagent by forming a coordination complex with the magnesium atom and are aprotic.[3][5] THF is often preferred for its higher solvating power.[10]

-

Side Reactions: The primary side reaction is Wurtz-type homocoupling, where the Grignard reagent reacts with the starting alkyl halide. This can be minimized by slow, controlled addition of the alkyl halide to the magnesium suspension.[10]

Quantitative Data Summary

While specific yield data for the formation of (2-methylpentyl)magnesium chloride is not extensively published, the following table provides representative yields for Grignard reagents synthesized from similar primary and secondary alkyl chlorides. These values illustrate the expected range of success under optimized conditions.

| Alkyl Chloride | Solvent | Initiator | Conditions | Yield (%) | Reference |

| 1-Chlorobutane | Methylcyclohexane | None | Reflux (99-100°C) | 73% | [11] |

| 1-Chlorobutane | Methylcyclohexane | Aluminum isopropoxide | Reflux (99-100°C) | 81% | [11] |

| Benzyl Chloride | THF | Not Specified | 35-40°C | 90% | [12] |

| Benzyl Chloride | THF | Not Specified | Continuous Flow | 98% | [12] |

Note: Yields are highly dependent on the purity of reagents, efficiency of initiation, and strict adherence to anhydrous techniques.

Experimental Workflow and Protocol

The following diagram illustrates the key steps in the formation of the Grignard reagent.

Caption: Workflow for the synthesis of (2-methylpentyl)magnesium chloride.

Detailed Experimental Protocol

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with Schlenk line

-

Heating mantle

-

Syringes and needles

-

Magnesium turnings

-

1-Chloro-2-methylpentane

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Iodine crystal (as initiator)

Procedure:

-

Apparatus Setup:

-

Reagent Preparation:

-

Weigh the magnesium turnings (1.2 equivalents) and place them in the reaction flask.

-

Add enough anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-chloro-2-methylpentane (1.0 equivalent) in anhydrous THF. Reserve about 10% of this solution for initiation.

-

-

Reaction Initiation:

-

Add a single small crystal of iodine to the magnesium suspension.[7][8] The iodine helps to activate the magnesium surface.

-